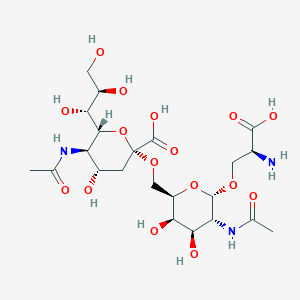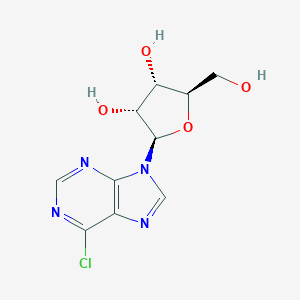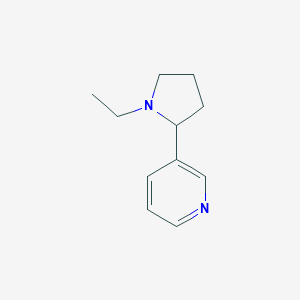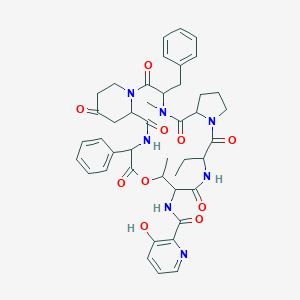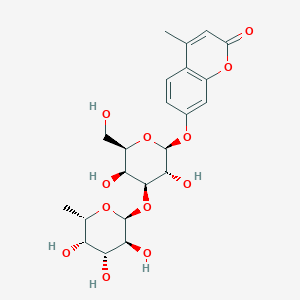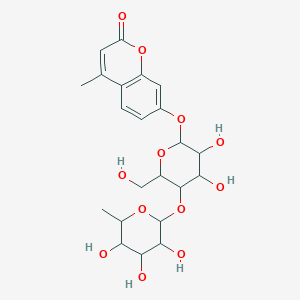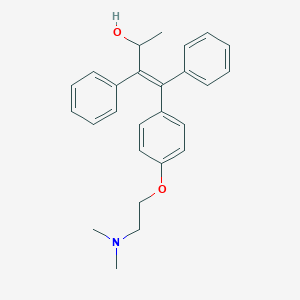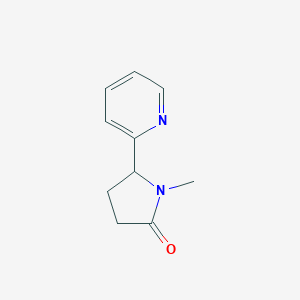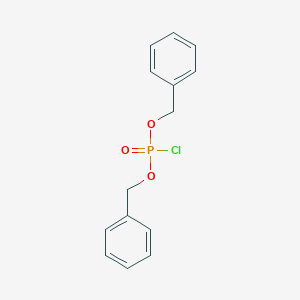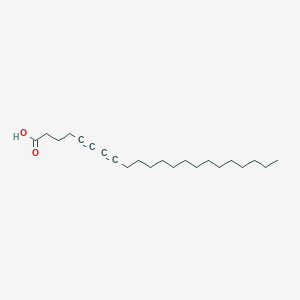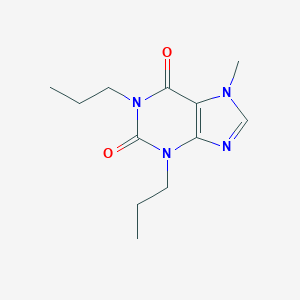
1,3-二丙基-7-甲基黄嘌呤
描述
Synthesis Analysis
The synthesis of 1,3-Dipropyl-7-methylxanthine and related xanthine derivatives involves strategic functionalization of the xanthine nucleus. Specific substitutions at positions 1, 3, and 7 on the xanthine skeleton are crucial for achieving selectivity towards adenosine receptor subtypes. For instance, Jacobson et al. (1993) describe the synthesis of 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl) xanthine as a potent and very A2-selective adenosine antagonist, highlighting the critical role of substituent patterns for receptor selectivity and potency (Jacobson et al., 1993).
Molecular Structure Analysis
The molecular structure of 1,3-Dipropyl-7-methylxanthine is characterized by its xanthine backbone and specific alkyl groups at positions 1, 3, and a methyl group at position 7. These structural modifications are essential for its pharmacological activity. Studies on similar compounds, such as 1,3-dipropylxanthines with various 8-position substituents, provide insights into the importance of molecular structure on adenosine receptor affinity and selectivity (Shamim et al., 1988).
科学研究应用
-
Scientific Field : Biocatalysis
- Application Summary : 1,3-Dipropyl-7-methylxanthine has been used in the biocatalytic production of 7-Methylxanthine, a high-value biochemical .
- Methods of Application : A mixed-culture system composed of Escherichia coli strains engineered as caffeine and theobromine “specialist” cells was used . Optimal reaction conditions for the maximal conversion of caffeine to 7-methylxanthine were determined .
- Results or Outcomes : The biocatalytic reaction produced 183.81 mg 7-methylxanthine from 238.38 mg caffeine under ambient conditions, an 85.6% molar conversion .
-
Scientific Field : Biotechnology
- Application Summary : 1,3-Dipropyl-7-methylxanthine has been used in the production of 8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine, a potent adenosine receptor antagonist highly specific for the A2 adenosine receptor . This compound could have applications in areas such as Parkinson’s disease treatment .
-
Scientific Field : Biocatalysis
- Application Summary : 1,3-Dipropyl-7-methylxanthine has been used in the biocatalytic production of 7-Methylxanthine, a high-value biochemical .
- Methods of Application : A mixed-culture system composed of Escherichia coli strains engineered as caffeine and theobromine “specialist” cells was used . Optimal reaction conditions for the maximal conversion of caffeine to 7-methylxanthine were determined .
- Results or Outcomes : The biocatalytic reaction produced 183.81 mg 7-methylxanthine from 238.38 mg caffeine under ambient conditions, an 85.6% molar conversion .
属性
IUPAC Name |
7-methyl-1,3-dipropylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAYTZAGDQIWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185448 | |
| Record name | 1,3-Dipropyl-7-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipropyl-7-methylxanthine | |
CAS RN |
31542-63-9 | |
| Record name | 1,3-Dipropyl-7-methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31542-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dipropyl-7-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropyl-7-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



